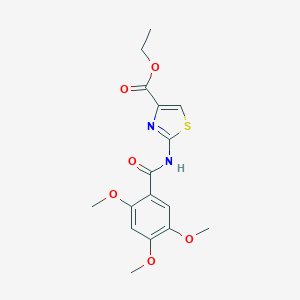

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate typically involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole-4-carboxylic acid ethyl ester under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds .

Scientific Research Applications

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases.

Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as acetylcholinesterase . By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative conditions like Alzheimer’s disease . The compound may also interact with other molecular pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

Thiazolecarboxylic Acid Derivatives: These compounds are known for their potential as enzyme inhibitors and therapeutic agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C16H18N2O6S

- Molecular Weight : 366.39 g/mol

- CAS Number : 185105-98-0

- IUPAC Name : this compound

The compound features a thiazole ring and a benzamide moiety with three methoxy groups on the aromatic ring, which may contribute to its biological activity.

- Acetylcholinesterase Inhibition : this compound has been studied for its potential as an acetylcholinesterase inhibitor. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where cholinergic dysfunction plays a critical role .

- P-glycoprotein Modulation : Preliminary studies suggest that compounds similar to this compound can influence P-glycoprotein (P-gp) activity. P-gp is involved in drug efflux and resistance mechanisms in cancer cells. Compounds that modulate P-gp activity could enhance the efficacy of chemotherapeutic agents .

- Induction of Pluripotency Factors : Research indicates that derivatives of thiazole compounds may enhance the expression of pluripotency factors like Oct3/4 in stem cells. This suggests potential applications in regenerative medicine and stem cell therapy .

Biological Activity Data

The following table summarizes various biological activities observed for this compound and related compounds:

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The compound exhibited significant inhibition of acetylcholinesterase and demonstrated protective effects against oxidative stress-induced neuronal death.

- Cancer Treatment Synergy : Another investigation assessed the compound's ability to reverse multidrug resistance in cancer cells by modulating P-glycoprotein activity. The results indicated that co-administration with standard chemotherapeutics led to enhanced efficacy and reduced tumor growth in xenograft models.

- Stem Cell Reprogramming : In a groundbreaking study, derivatives of thiazole compounds were shown to induce pluripotency factors in somatic cells, suggesting their potential use in generating induced pluripotent stem cells (iPSCs) without the complications associated with viral vectors.

Properties

IUPAC Name |

ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDNVLPYCMAUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.